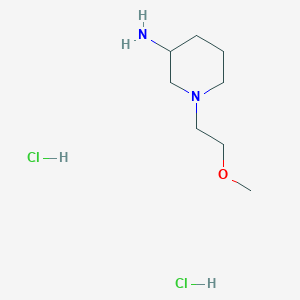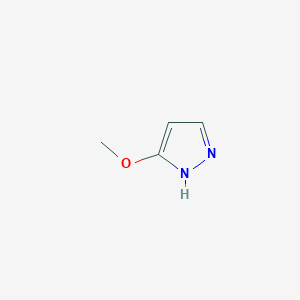![molecular formula C20H23N5O3 B2469496 8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-36-5](/img/structure/B2469496.png)
8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Bz-IMD, is a synthetic compound that belongs to the class of imidazopyridines. It has gained significant attention in scientific research due to its potential applications in the development of new drugs for various diseases.
Scientific Research Applications
Structural Analysis and Molecular Properties
One study provided detailed structural analysis of a related compound, highlighting its geometry, conformation, and intermolecular interactions. The purine system's fused rings are planar and inclined at a slight angle, indicating potential for specific biological interactions due to its unique structure (Karczmarzyk et al., 1995).
Receptor Affinity and Selectivity
Another research explored the affinity of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for serotoninergic and dopaminergic receptors. The study identified compounds with significant receptor affinity, indicating the potential for these derivatives in developing antidepressant and anxiolytic-like agents (Zagórska et al., 2015).
Pharmacological Potential
Research on the synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives revealed potential anxiolytic and antidepressant activities in preclinical models, suggesting a promising avenue for future drug development (Zagórska et al., 2009).
Antiviral and Antimicrobial Activity
Studies on the antiviral and antimicrobial properties of these compounds have also been conducted, indicating potential therapeutic applications in infectious diseases. For example, certain derivatives have been evaluated for their antiviral activity against herpes and rhinovirus (Kim et al., 1978).
properties
IUPAC Name |
6-benzyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-28-11-10-23-18(26)16-17(22(3)20(23)27)21-19-24(14(2)12-25(16)19)13-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJSZMZBQIPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810067 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)
![3-{[(2-Ethylphenyl)amino]carbonyl}-7-(2-thienyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2469418.png)
![N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2469420.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)


![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)
![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)
![(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2469428.png)

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)